n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide
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Overview
Description
N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound characterized by its unique thienopyrimidine structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and subsequent amidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
Uniqueness
N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its thienopyrimidine core and aminoethyl side chain make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C12H16N4OS/c1-7-8(2)18-12-10(7)11(15-6-16-12)14-5-4-13-9(3)17/h6H,4-5H2,1-3H3,(H,13,17)(H,14,15,16) |
InChI Key |
DNTFLYNJUCHWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCNC(=O)C)C |
Origin of Product |
United States |
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